Cronaburmine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cronaburmine involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Crystallization: This method is often used to obtain polymorphous modifications of drug substances.
Non-equilibrium Crystallization: Techniques such as rapid variable-temperature crystallization, solvent exchange, and drying by spraying or sublimation are used to prepare metastable modifications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale crystallization processes. These processes are optimized to ensure high yield and purity while maintaining cost-effectiveness. The use of advanced crystallization techniques allows for the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Cronaburmine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Cronaburmine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cronaburmine involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with specific receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Cronaburmine is part of a series of compounds with similar structures but different functional groups and substructures. Some of the similar compounds include:
Bulgarsenine: (CAS#62018-77-3)
Crotananine: (CAS#71295-28-8)
Grantianine: (CAS#633-10-3)
Nemorensine: (CAS#50906-96-2)
Pterophorine: (CAS#62786-99-6)
Retusamine: (CAS#6883-16-5)
Sceleratine: (CAS#6190-25-6)
Senecivernine: (CAS#72755-25-0)
This compound is unique due to its specific molecular structure and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-9-10(2)16(20)23-13-5-7-18-6-4-12(15(13)18)8-22-17(21)14(9)11(3)19/h4,9-11,13-15,19H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYTWFUGHCZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991596 | |
Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-32-4 | |
Record name | Cronaburmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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